N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
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Overview
Description
Thiophene-2-carboxamide derivatives are a class of heterocyclic organic compounds . They are known for their wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, diuretic, potential HLGP, HIV-1 and renin inhibitor, and cytotoxic properties .
Synthesis Analysis
Thiophene-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis . The DFT/B3LYP/ 6-311++G(d,p) theoretical level can be applied to calculate the optimized geometry and the local and global chemical activity parameters .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be analyzed using various spectroscopic techniques and elemental analyses .Scientific Research Applications
Synthetic Transformations and Cyclization Reactions
This compound and its analogs participate in synthetic transformations that lead to the formation of diverse heterocyclic compounds. For instance, the Camps cyclization process is utilized for the transformation of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides into quinolin-4(1H)-ones, showcasing the compound's role in synthesizing heteroaryl and cyclopropyl derivatives with high yields (S. S. Mochalov et al., 2016).
Antimicrobial and Antiproliferative Potential
Research into the derivatives of this compound reveals their potential in medicinal chemistry, particularly as antimicrobial and antiproliferative agents. For example, a study on the synthesis and characterization of cyclohexanecarboxamide derivatives and their metal complexes highlighted the structural properties conducive to biological activities (C. Ozer et al., 2009). Additionally, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against cancer cell lines, indicating the compound's role in developing antiproliferative drugs (J. Lu et al., 2021).
Application in Organic Synthesis
The compound and its derivatives are instrumental in organic synthesis, providing pathways to construct complex molecules with potential applications in drug development. Studies have shown that derivatives of this compound can lead to the synthesis of various heterocyclic structures, demonstrating its versatility in organic chemistry (B. Gopalakrishnan et al., 2016; Z. Szakonyi et al., 2002).
Role in Heterocyclic Chemistry
This compound is involved in the synthesis of heterocyclic carboxamides, showcasing its application in developing compounds with potential antipsychotic activities. Research has focused on synthesizing heterocyclic analogues and evaluating them as potential antipsychotic agents, highlighting the compound's significance in medicinal chemistry (M. H. Norman et al., 1996).
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRULFGYIBVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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